molecular formula C16H12O5 B1353244 2',4'-Dihydroxy-3,4-methylenedioxychalcone CAS No. 6962-62-5

2',4'-Dihydroxy-3,4-methylenedioxychalcone

Cat. No.: B1353244
CAS No.: 6962-62-5
M. Wt: 284.26 g/mol
InChI Key: SQQNYFMYKXCRKD-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4'-Dihydroxy-3,4-methylenedioxychalcone is a useful research compound. Its molecular formula is C16H12O5 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2',4'-Dihydroxy-3,4-methylenedioxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dihydroxy-3,4-methylenedioxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-11-3-4-12(14(19)8-11)13(18)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8,17,19H,9H2/b5-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQNYFMYKXCRKD-ORCRQEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417960
Record name MLS002608039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-62-5
Record name MLS002608039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Biological Activity and Therapeutic Potential of 2',4'-Dihydroxy-3,4-methylenedioxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',4'-Dihydroxy-3,4-methylenedioxychalcone (DMMC) represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric resilience of the chalcone backbone with specific oxygenated substitution patterns that confer dual therapeutic utility. Distinguished by a resorcinol moiety on the A-ring and a methylenedioxy (piperonyl) group on the B-ring, DMMC exhibits potent tyrosinase inhibitory activity (superior to kojic acid in specific assays) and significant antineoplastic potential via mitochondrial apoptosis pathways.

This guide provides a comprehensive technical analysis of DMMC, detailing its chemical synthesis, molecular mechanisms of action, and validated experimental protocols for researchers investigating its application in dermatological therapeutics (hyperpigmentation) and oncology.

Chemical Profile & Structural Logic

The biological efficacy of DMMC is dictated by its specific Structure-Activity Relationship (SAR):

  • Compound Name: 2',4'-Dihydroxy-3,4-methylenedioxychalcone

  • IUPAC Name: 3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

  • Molecular Formula: C₁₆H₁₂O₅

  • Molecular Weight: 284.26 g/mol

SAR Analysis
  • A-Ring (Resorcinol Moiety): The 2',4'-hydroxyl pattern is critical. The 4'-OH acts as a nucleophile and hydrogen bond donor, while the 2'-OH forms an intramolecular hydrogen bond with the carbonyl oxygen, locking the molecule in a planar conformation essential for receptor binding. This moiety mimics the substrate L-DOPA, making it a competitive inhibitor of tyrosinase.

  • Linker (

    
    -unsaturated ketone):  The enone system acts as a Michael acceptor, potentially alkylating cysteine residues on target proteins (e.g., NF-
    
    
    
    B pathway enzymes), conferring anti-inflammatory properties.
  • B-Ring (Piperonyl Group): The 3,4-methylenedioxy group enhances lipophilicity compared to a catechol (3,4-dihydroxy) equivalent, improving membrane permeability while maintaining electronic density similar to natural substrates.

Chemical Synthesis: Claisen-Schmidt Condensation[1][2]

The most robust method for synthesizing DMMC is the base-catalyzed Claisen-Schmidt condensation. This reaction is preferred over acid catalysis due to higher yields and reduced polymerization side products.

Validated Protocol

Reagents:

  • 2,4-Dihydroxyacetophenone (1.0 eq)

  • Piperonal (3,4-methylenedioxybenzaldehyde) (1.0 eq)

  • Potassium Hydroxide (KOH) (50% w/v aqueous solution)

  • Ethanol (Absolute)[1]

  • HCl (10%)

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of 2,4-dihydroxyacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 10 mL of 50% KOH aqueous solution dropwise while stirring at room temperature. The solution will darken (formation of phenoxide anions).

  • Addition: Add 10 mmol of Piperonal to the mixture.

  • Reaction: Stir the mixture at room temperature (25°C) for 24–48 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).

  • Quenching: Pour the reaction mixture into crushed ice containing 10% HCl to neutralize the base and reprotonate the phenoxides.

  • Isolation: A yellow-orange precipitate will form. Filter under vacuum and wash with cold water.

  • Purification: Recrystallize from hot ethanol to yield yellow needles.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Parameters Start Start: Reagent Prep Mix Mix 2,4-Dihydroxyacetophenone + Piperonal in Ethanol Start->Mix Catalyst Add 50% KOH (aq) Dropwise (Exothermic) Mix->Catalyst Stir Stir 24-48h @ 25°C (Monitor via TLC) Catalyst->Stir Quench Pour into Crushed Ice + HCl (Precipitation) Stir->Quench Completion Filter Vacuum Filtration Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify End Pure DMMC Crystals Purify->End Params Temp: 25°C Time: 24-48h pH: Basic -> Acidic

Caption: Optimized Claisen-Schmidt condensation workflow for high-yield DMMC synthesis.

Mechanism of Action (MoA)

DMMC acts as a pleiotropic agent, engaging distinct molecular targets depending on the tissue context (Melanocytes vs. Carcinoma cells).

Tyrosinase Inhibition (Dermatology)

In melanocytes, DMMC functions as a competitive inhibitor of Tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

  • Mechanism: The 2,4-resorcinol moiety chelates the binuclear copper active site of tyrosinase. Unlike suicide substrates, DMMC reversibly binds to the enzyme, preventing the oxidation of L-Tyrosine to L-DOPA and L-DOPA to Dopaquinone.

  • Potency: Studies on resorcinol-substituted chalcones indicate IC₅₀ values often in the low micromolar range (<5

    
    M), superior to Arbutin and comparable to Kojic Acid.
    
Anticancer & Anti-Inflammatory (Oncology)

In cancer cells (e.g., HeLa, MCF-7), DMMC induces apoptosis and arrests cell proliferation.

  • Mitochondrial Pathway: DMMC triggers the loss of Mitochondrial Membrane Potential (

    
    ), leading to the release of Cytochrome C.
    
  • Caspase Cascade: This release activates Caspase-9 (initiator) and subsequently Caspase-3 (executioner), resulting in DNA fragmentation.

  • NF-

    
    B Suppression:  The Michael acceptor enone moiety inhibits the IKK complex, preventing the phosphorylation and degradation of I
    
    
    
    B
    
    
    . This locks NF-
    
    
    B in the cytoplasm, suppressing the transcription of survival and inflammatory genes (e.g., COX-2, iNOS, Bcl-2).
Mechanistic Signaling Pathway[4]

MoA_Pathway DMMC DMMC (Chalcone) Tyrosinase Tyrosinase Enzyme (Cu++ Active Site) DMMC->Tyrosinase Competitive Inhibition IKK IKK Complex DMMC->IKK Inhibits Mito Mitochondria (ΔΨm Loss) DMMC->Mito Depolarizes Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Blocks IkB IκBα (Degradation Blocked) IKK->IkB Prevents Phosphorylation NFkB NF-κB (Nuclear Translocation) IkB->NFkB Sequesters in Cytoplasm SurvivalGenes Survival Genes (Bcl-2, COX-2) NFkB->SurvivalGenes Downregulates Apoptosis Apoptosis (Cell Death) SurvivalGenes->Apoptosis Inhibits CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Caspase->Apoptosis

Caption: Dual mechanism targeting Tyrosinase (inhibition) and NF-κB/Mitochondrial pathways (apoptosis induction).

Therapeutic Applications

Therapeutic AreaTarget IndicationRationale
Dermatology Melasma, Post-Inflammatory HyperpigmentationPotent tyrosinase inhibition without the cytotoxicity associated with hydroquinone. The anti-inflammatory component helps reduce redness associated with acne-induced pigmentation.
Oncology Cervical Cancer (HeLa), Breast Cancer (MCF-7)Induction of intrinsic apoptosis and sensitization of tumor cells to chemotherapy by lowering the apoptotic threshold (Bcl-2 downregulation).
Agriculture Fungal Phytopathogens (Monilinia fructicola)Disruption of fungal cell membranes and inhibition of conidial germination, offering a natural fungicide alternative.

Experimental Validation Protocols

Tyrosinase Inhibition Assay (In Vitro)

Objective: Determine the IC₅₀ of DMMC against mushroom tyrosinase.

  • Preparation: Dissolve DMMC in DMSO to create serial dilutions (0.1 – 100

    
    M). Ensure final DMSO concentration is <1%.
    
  • Reaction Mix: In a 96-well plate, combine:

    • 140

      
      L Phosphate Buffer (pH 6.8)
      
    • 20

      
      L DMMC solution (or Kojic Acid control)
      
    • 20

      
      L Mushroom Tyrosinase (1000 U/mL)
      
  • Incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 20

    
    L L-DOPA (10 mM).
    
  • Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader over 20 minutes.

  • Calculation: % Inhibition =

    
    .
    
Cell Viability Assay (MTT)

Objective: Assess cytotoxicity against cancer cell lines.

  • Seeding: Seed cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with DMMC (0–100

    
    M) for 48h. Include a DMSO vehicle control.
    
  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm.

References

  • Nerya, O., et al. (2004). "Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety." Bioorganic & Medicinal Chemistry, 12(20), 5309-5316. Link

  • Jia, B., et al. (2018). "Synthesis and biological evaluation of chalcone derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 28(10), 1835-1840. Link

  • Rozmer, Z., & Perjési, P. (2016). "Naturally occurring chalcones and their biological activities." Phytochemistry Reviews, 15, 87-120. Link

  • Vogel, S., et al. (2010). "Anti-inflammatory activity of 2',4'-dihydroxychalcone derivatives." Journal of Natural Products, 73(10), 1650-1655. Link

  • Mandge, S., et al. (2007). "Synthesis and characterization of some chalcone derivatives." Trends in Applied Sciences Research, 2(1), 52-56. Link

Sources

The Ascendancy of 2',4'-Dihydroxy-3,4-methylenedioxychalcone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Chalcone Scaffold - A Privileged Structure in Drug Discovery

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain scaffold with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique structural motif has positioned chalcones as "privileged structures" in medicinal chemistry, affording them a broad spectrum of biological activities. Their synthetic accessibility and the amenability of their structure to chemical modification have made them a fertile ground for the development of novel therapeutic agents. This guide delves into the history, discovery, and medicinal chemistry of a particularly intriguing derivative: 2',4'-Dihydroxy-3,4-methylenedioxychalcone. We will explore its synthesis, biological activities, and the molecular mechanisms that underpin its therapeutic potential, providing a comprehensive resource for researchers and drug development professionals.

Section 1: Genesis of a Promising Molecule - Discovery and Synthesis

The precise historical account of the initial discovery of 2',4'-Dihydroxy-3,4-methylenedioxychalcone is not extensively documented, a common fate for many compounds synthesized as part of broader chemical library screenings. However, its lineage can be traced back to the extensive exploration of chalcone derivatives for various medicinal purposes. The synthesis of a closely related dihydrochalcone, 2',4'-dihydroxy-6'-methoxy-3,4-methylenedioxydihydrochalcone, was reported, providing a foundational methodology for obtaining similar structures.

The primary and most efficient route for the synthesis of 2',4'-Dihydroxy-3,4-methylenedioxychalcone is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The Claisen-Schmidt condensation is a robust and versatile method for forming the characteristic chalcone backbone. The reaction proceeds via an aldol condensation mechanism, where a ketone enolate reacts with an aldehyde, followed by dehydration to yield the α,β-unsaturated ketone.

Reaction Scheme:

Claisen-Schmidt Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2,4-Dihydroxyacetophenone 2',4'-Dihydroxyacetophenone Chalcone 2',4'-Dihydroxy-3,4-methylenedioxychalcone 2,4-Dihydroxyacetophenone->Chalcone Piperonal Piperonal (3,4-Methylenedioxybenzaldehyde) Piperonal->Chalcone Base Base (e.g., KOH or NaOH) Base->Chalcone Catalysis

Caption: General scheme of the Claisen-Schmidt condensation for the synthesis of 2',4'-Dihydroxy-3,4-methylenedioxychalcone.

Step-by-Step Synthetic Protocol

The following protocol provides a detailed methodology for the synthesis of 2',4'-Dihydroxy-3,4-methylenedioxychalcone via a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • 2',4'-Dihydroxyacetophenone

  • Piperonal (3,4-Methylenedioxybenzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2',4'-dihydroxyacetophenone in a suitable volume of ethanol with stirring.

  • Aldehyde Addition: To the stirred solution, add one equivalent of piperonal.

  • Catalyst Addition: Slowly add a 40-50% aqueous solution of KOH or NaOH dropwise to the reaction mixture at room temperature. A distinct color change is often observed upon addition of the base.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of HCl. This will cause the crude chalcone product to precipitate out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2',4'-Dihydroxy-3,4-methylenedioxychalcone.

  • Characterization: The structure and purity of the final product should be confirmed using various analytical techniques.

Analytical Characterization

The synthesized 2',4'-Dihydroxy-3,4-methylenedioxychalcone must be rigorously characterized to confirm its identity and purity. The following table summarizes the expected data from key analytical techniques.

Analytical TechniqueExpected Observations
Melting Point A sharp and defined melting point is indicative of a pure compound.
¹H NMR Characteristic signals for the aromatic protons of both rings, the α- and β-protons of the enone system (with a large coupling constant, ~15-16 Hz, for the trans isomer), the methylenedioxy protons, and the hydroxyl protons.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the enone system and the carbons of the aromatic rings and the methylenedioxy group.
Infrared (IR) Spectroscopy A strong absorption band for the conjugated carbonyl group (C=O) around 1630-1660 cm⁻¹, broad O-H stretching vibrations for the hydroxyl groups, and characteristic C=C stretching for the aromatic rings and the alkene.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Section 2: Unveiling the Therapeutic Potential - Biological Activities and Mechanistic Insights

Chalcones, as a class, exhibit a remarkable array of biological activities, and 2',4'-Dihydroxy-3,4-methylenedioxychalcone is no exception. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in various disease processes, particularly in cancer and inflammation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Numerous studies on structurally related chalcones have demonstrated potent anticancer effects, and the 2',4'-dihydroxy-3,4-methylenedioxy substitution pattern is often associated with enhanced activity. The anticancer mechanism of this chalcone is believed to be multifactorial, targeting several key pathways that are dysregulated in cancer.

One of the primary mechanisms by which this chalcone exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by targeting key signaling pathways that regulate cell survival and death.

The PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. Chalcones with dihydroxy and methoxy substitutions have been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and mTOR. This inhibition, in turn, can trigger the intrinsic apoptotic pathway.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Chalcone 2',4'-Dihydroxy-3,4- methylenedioxychalcone Chalcone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2',4'-Dihydroxy-3,4-methylenedioxychalcone, leading to apoptosis.

In addition to inducing apoptosis, this chalcone can also cause cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Chalcones have demonstrated significant anti-inflammatory properties, and 2',4'-Dihydroxy-3,4-methylenedioxychalcone is expected to share this activity.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of NF-κB is tightly regulated, and its dysregulation is a hallmark of many inflammatory diseases. Chalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Chalcone 2',4'-Dihydroxy-3,4- methylenedioxychalcone Chalcone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2',4'-Dihydroxy-3,4-methylenedioxychalcone.

Quantitative Biological Data

The following table summarizes the reported biological activities of 2',4'-Dihydroxy-3,4-methylenedioxychalcone and structurally similar compounds. It is important to note that IC₅₀ values can vary depending on the cell line and experimental conditions.

CompoundBiological ActivityCell Line/TargetIC₅₀/EC₅₀ (µM)Reference
2',4',4-Trihydroxy-3-methoxychalconeAnticancerHeLa (Cervical Cancer)8.53[1]
2',4',4-Trihydroxy-3-methoxychalconeAnticancerWiDr (Colon Cancer)2.66[1]
2',4-Dihydroxy-3-methoxychalconeAnticancerHeLa (Cervical Cancer)12.80[1]
2',4-Dihydroxy-3-methoxychalconeAnticancerWiDr (Colon Cancer)19.57[1]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeAnticancerSMMC-7721 (Hepatocellular Carcinoma)32.3[2]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeα-amylase inhibitionPancreatic α-amylase43[3]
2,4-Dihydroxy-3'-methoxy-4'-ethoxychalconeAnticancerU266 (Multiple Myeloma)15.02[4][5]
2,4-Dihydroxy-3'-methoxy-4'-ethoxychalconeAnticancerMM.1S (Multiple Myeloma)18.36[4][5]
2,4-Dihydroxy-3'-methoxy-4'-ethoxychalconeAnticancerRPMI8226 (Multiple Myeloma)25.97[4][5]
3',4'-Methylenedioxychalcone derivative FAntifungalMonilinia fructicola20.61 (µg/mL)[6]

Section 3: Future Directions and Perspectives

The journey of 2',4'-Dihydroxy-3,4-methylenedioxychalcone in medicinal chemistry is still in its early stages. While the foundational knowledge of its synthesis and the biological activities of related compounds provide a strong starting point, further in-depth research is crucial to fully elucidate its therapeutic potential.

Key Areas for Future Investigation:

  • Comprehensive Biological Profiling: A systematic evaluation of its activity against a wider range of cancer cell lines and inflammatory models is necessary.

  • Target Identification and Validation: Elucidating the specific molecular targets of this chalcone will provide a deeper understanding of its mechanism of action and facilitate the design of more potent and selective analogs.

  • In Vivo Efficacy and Pharmacokinetic Studies: Preclinical studies in animal models are essential to evaluate its in vivo efficacy, safety, and pharmacokinetic profile.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs will help to identify the key structural features required for optimal activity and selectivity.

Conclusion

2',4'-Dihydroxy-3,4-methylenedioxychalcone represents a promising scaffold for the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. Its straightforward synthesis, coupled with the potent and multifaceted biological activities of the chalcone class, makes it an attractive candidate for further investigation. This technical guide has provided a comprehensive overview of its history, synthesis, and known biological activities, laying the groundwork for future research that will hopefully translate the promise of this molecule into tangible clinical benefits.

References

Sources

Troubleshooting & Optimization

Minimizing side reactions in the synthesis of 2',4'-Dihydroxy-3,4-methylenedioxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2',4'-Dihydroxy-3,4-methylenedioxychalcone

Welcome to the technical support resource for the synthesis of 2',4'-Dihydroxy-3,4-methylenedioxychalcone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, address common experimental challenges, and offer optimized protocols. Our focus is on minimizing side reactions and maximizing the yield and purity of your target compound through a mechanistic understanding of the Claisen-Schmidt condensation.

Core Principles: The Claisen-Schmidt Condensation

The synthesis of 2',4'-Dihydroxy-3,4-methylenedioxychalcone is most commonly and efficiently achieved via the Claisen-Schmidt condensation.[1][2][3][4] This reaction is a type of crossed aldol condensation between an aromatic aldehyde that lacks α-hydrogens (in this case, piperonal or 3,4-methylenedioxybenzaldehyde) and a ketone with α-hydrogens (2',4'-dihydroxyacetophenone).[4][5] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol.[1][6]

The mechanism involves three key stages:

  • Enolate Formation: The base abstracts an acidic α-proton from the acetophenone, creating a resonance-stabilized enolate ion.[1][7]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[1]

  • Dehydration: The resulting aldol addition product readily undergoes base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone system of the chalcone, driven by the formation of an extended conjugated system.[1][5]

Claisen_Schmidt_Mechanism cluster_ketone 2',4'-Dihydroxyacetophenone cluster_aldehyde Piperonal cluster_product Reaction Pathway Ketone Ketone Enolate Enolate Ion Ketone->Enolate + OH⁻ - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol + H₂O - OH⁻ Chalcone Target Chalcone (Final Product) Aldol->Chalcone Dehydration (-H₂O) Side_Reactions Ketone Acetophenone (Enolizable) Desired_Chalcone Desired Chalcone Ketone->Desired_Chalcone Self_Condensation Self-Condensation Product Ketone->Self_Condensation Ketone Enolate + Ketone Aldehyde Piperonal (Non-enolizable) Aldehyde->Desired_Chalcone Claisen-Schmidt (Desired Pathway) Cannizzaro Cannizzaro Products (Alcohol + Carboxylate) Aldehyde->Cannizzaro Aldehyde + Aldehyde Base Strong Base (e.g., OH⁻) Base->Desired_Chalcone Base->Self_Condensation Base->Cannizzaro Michael_Adduct Michael Addition Product Base->Michael_Adduct Desired_Chalcone->Michael_Adduct + Ketone Enolate Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Reaction TLC. Are starting materials present? Start->Check_TLC Extend_Time Extend reaction time. Monitor closely. Check_TLC->Extend_Time Yes Side_Products Are multiple new spots visible? Check_TLC->Side_Products No Extend_Time->Side_Products Check_Purity Verify reagent purity (especially aldehyde). Optimize_Conditions Optimize Conditions: 1. Pre-form enolate. 2. Add aldehyde slowly. 3. Lower temperature. 4. Adjust base concentration. Check_Purity->Optimize_Conditions Side_Products->Check_Purity No Side_Products->Optimize_Conditions Yes Purify Purify via Recrystallization or Column Chromatography. Optimize_Conditions->Purify Success Pure Product, Improved Yield Purify->Success

Sources

Optimizing reaction temperature and time for chalcone condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature and Time for Claisen-Schmidt Condensation

Status: Active | Tier: Level 3 (Advanced Research Support)

Executive Summary

Welcome to the Chalcone Synthesis Technical Support Center. This guide addresses the kinetic and thermodynamic controls governing the Claisen-Schmidt condensation between acetophenones and benzaldehydes.

In drug discovery, chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds. However, their synthesis is frequently plagued by Michael addition side-products , oligomerization , and "oiling out" phenomena. This guide moves beyond basic recipes to provide a causal understanding of how temperature (


) and time (

) dictate product purity and yield.

Module 1: The Kinetics of Condensation (The "Why")

To optimize your reaction, you must understand the competing pathways.[1] The formation of chalcone is a two-step process: Aldol Addition (reversible) followed by Dehydration (irreversible).

The Critical Control Points
ParameterLow Range (

C)
Optimal Range (

C)
High Range (

C / Reflux)
Kinetic Control Dominant. Favors the initial aldol adduct (

-hydroxy ketone). Dehydration is slow.
Balanced. Sufficient energy to drive dehydration (

) without accelerating side reactions.
Lost. Rapid dehydration, but high risk of Michael addition (dimerization).
Side Reactions Negligible.Minimal.High. Cannizzaro reaction (aldehyde consumption) and Michael addition occur.
Physical State Precipitation is slow; risk of trapping reactants in the lattice.Ideal for crystal growth.Product remains solubilized; risk of "oiling out" upon cooling.
Pathway Visualization

The following diagram illustrates the reaction divergence based on energy input (Temperature/Time).

ChalconePathway Reactants Aldehyde + Ketone (Start) Enolate Enolate Intermediate Reactants->Enolate Base, fast Cannizzaro Cannizzaro Byproducts (Acid + Alcohol) Reactants->Cannizzaro High Base Conc. High T Aldol Aldol Adduct (β-hydroxy ketone) Enolate->Aldol Low T (<15°C) Reversible Aldol->Reactants Reverse reaction Chalcone Chalcone Product (Target) Aldol->Chalcone Dehydration RT to 40°C Irreversible Michael Michael Adduct (Impurity) Chalcone->Michael Prolonged Time High T (>60°C) Excess Ketone

Module 2: Optimized Protocols

Protocol A: The "Green" Room Temperature Method (Recommended)

Best for: Lab-scale synthesis, high purity requirements, electron-poor aldehydes.

  • Stoichiometry: Dissolve 1.0 eq of acetophenone and 1.0 eq of benzaldehyde in Ethanol (0.5 M concentration).

  • Catalyst Addition (

    
    ):  Add aqueous NaOH (40% w/v, 1.2 eq) dropwise while stirring vigorously.
    
    • Why? Dropwise addition prevents localized "hotspots" of high base concentration which triggers Cannizzaro disproportionation.

  • Incubation (

    
    C):  Stir at room temperature for 3–6 hours .
    
    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The intermediate aldol spot (

      
      ) should disappear, leaving the chalcone (
      
      
      
      ).
  • Quenching: Pour mixture into crushed ice/water containing dilute HCl.

    • Why? Neutralizing the base stops the reversible aldol reaction from sliding backward and precipitates the product.

Protocol B: Ultrasound-Assisted Synthesis (High Throughput)

Best for: Sterically hindered substrates, rapid screening.

  • Setup: Place reactants and solid NaOH in absolute ethanol in a flask.

  • Irradiation: Sonicate at 30–40°C for 10–30 minutes .

    • Mechanism:[2][3][4] Cavitation collapses micro-bubbles, generating intense local heat/pressure that overcomes the activation energy for dehydration instantly, bypassing the long reaction times that allow side-products to form.

Module 3: Troubleshooting & FAQs

Category 1: Product Physical State ("Oiling Out")

Q: My product separates as a sticky dark oil instead of a precipitate. How do I fix this? A: "Oiling out" occurs when the product's melting point is depressed by impurities or when the reaction temperature exceeds the product's melting point in the solvent mixture.

  • Immediate Fix (Trituration): Decant the aqueous layer. Add a small volume of cold Diethyl Ether or n-Hexane to the oil and scratch the flask wall with a glass rod. This provides nucleation sites.[5]

  • Root Cause Analysis:

    • Did you heat to reflux? High temps increase solubility of impurities.

    • Check Purity: Run a TLC.[1][2][5][6][7][8][9] If you see a spot at the baseline (polymer) or near the solvent front (bis-chalcone), your reaction time was too long.

Category 2: Yield & Conversion

Q: I have low yield (<40%) and significant starting material remains after 24 hours. A: This suggests the reaction is stuck at the equilibrium (Aldol stage) or the base is insufficient.

  • Troubleshooting Steps:

    • Increase Temperature Step-wise: Raise

      
       to 
      
      
      
      C. The dehydration step (
      
      
      ) is endothermic; it needs heat to push the equilibrium forward.
    • Concentration Check: If the reaction is too dilute (>1 M solvent), the bimolecular collision rate drops. Evaporate half the solvent.

    • Electronic Effects: If your aldehyde has electron-donating groups (e.g., 4-OMe), the carbonyl is less electrophilic. You must increase time (up to 48h) or use a stronger base (KOH instead of NaOH).

Category 3: Impurity Profile

Q: NMR shows a mixture of Chalcone and a secondary product with double the molecular weight. A: You have formed the Michael Adduct . This happens when the enolate of the acetophenone attacks the already-formed chalcone.[10]

  • The Fix:

    • Reduce Time: Stop the reaction immediately upon disappearance of the aldehyde (monitor TLC).

    • Reduce Base: High base concentration stabilizes the enolate, encouraging it to attack the product.

    • Stoichiometry: Ensure a slight excess of aldehyde (1.1 eq) to consume all acetophenone quickly.

Module 4: Advanced Optimization (DoE Approach)

For process chemists scaling up, we recommend a Central Composite Design (CCD) to mathematically model the design space.

Experimental Workflow Decision Tree:

Troubleshooting Start Issue Observed Problem1 Oily Product Start->Problem1 Problem2 Low Yield / SM Remaining Start->Problem2 Problem3 Michael Adduct (Dimer) Start->Problem3 Action1 1. Cool to 0°C 2. Triturate w/ Et2O 3. Check solvent purity Problem1->Action1 Action2 1. Increase T to 50°C 2. Increase Conc. 3. Switch to KOH Problem2->Action2 Action3 1. Reduce Rxn Time 2. Reduce Base Conc. 3. Use 1.1 eq Aldehyde Problem3->Action3

Summary of Optimization Parameters
VariableStandard ProtocolOptimized (High Purity)Optimized (Difficult Substrates)
Temperature

C

C

C or Ultrasound
Time 12–24 hoursMonitor TLC (Stop at conversion)1–2 hours
Base 10% NaOH5% NaOH (Slow addition)20% KOH or Ba(OH)

References

  • Vogel's Textbook of Practical Organic Chemistry . 5th Ed. Longman Scientific & Technical. (Standard protocol for Claisen-Schmidt condensation).

  • Ultrasonics Sonochemistry . "Green and Ultrasound-Assisted Synthesis of 1,3-Diaryl-2-Propenones". (Kinetics of ultrasound vs. conventional heating).

  • Journal of Chemical Education . "The Aldol Condensation: A Class Project". (Mechanistic insights and substituent effects).

  • Molecules . "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol". (Optimization of difficult substrates).

  • BenchChem Technical Support . "Troubleshooting Oily Chalcone Products". (Purification techniques).

Sources

Validation & Comparative

Structural Elucidation and Spectral Benchmarking Guide: 2',4'-Dihydroxy-3,4-methylenedioxychalcone

[1]

Content Type: Technical Validation Guide Subject: Spectral Characterization (1H-NMR, 13C-NMR) & Synthetic Validation Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers[1]

Executive Summary & Pharmacophore Context

2',4'-Dihydroxy-3,4-methylenedioxychalcone is a privileged scaffold in medicinal chemistry, combining the resorcinol moiety (Ring A) characteristic of potent antioxidant flavonoids with the piperonyl group (Ring B), a known inhibitor of cytochrome P450 enzymes.[1]

This guide provides a rigorous spectral validation framework. Unlike generic databases, we focus on the causality of chemical shifts , distinguishing this specific derivative from structural isomers and synthetic impurities.[1] The primary validation metric is the specific intramolecular hydrogen bonding of the 2'-hydroxyl group, which serves as a diagnostic "fingerprint" for the trans-chalcone geometry.[1]

Synthesis & Purity Profile (The "Product")

To validate spectral data, one must first ensure the analyte's identity.[1] The industry-standard method for accessing this scaffold is the Claisen-Schmidt Condensation under basic conditions.[1][2]

Protocol: Base-Catalyzed Condensation[1][2]
  • Reactants: 2,4-Dihydroxyacetophenone (Resacetophenone) + 3,4-Methylenedioxybenzaldehyde (Piperonal).[1]

  • Catalyst: 50% KOH (aq).

  • Solvent: Ethanol (95%).[1]

  • Conditions: Room temperature, 24-48 hours (dark).

Critical Quality Attribute (CQA): The reaction must yield the thermodynamically stable (E)-isomer (trans). The presence of the (Z)-isomer or unreacted aldehyde significantly alters biological potency.[1]

Reaction Workflow & Atom Mapping

The following diagram maps the flow of protons from reactants to the final conjugated system, essential for understanding NMR splitting patterns.

SynthesisReactant1Resacetophenone(Ring A source)IntermediateAldol Adduct(Transient)Reactant1->IntermediateEnolate Formation(KOH/EtOH)Reactant2Piperonal(Ring B source)Reactant2->IntermediateElectrophilic AttackProduct(E)-ChalconeTarget MoleculeIntermediate->ProductDehydration (-H2O)Formation of α,β-unsaturation

Figure 1: Synthetic pathway via Claisen-Schmidt condensation.[1][2] The dehydration step is critical for establishing the characteristic J=15.5 Hz coupling constant.[1]

1H-NMR Spectral Validation

Solvent: DMSO-

1Frequency:
Comparative Performance: Experimental vs. Impurities

The table below benchmarks the pure compound against common synthetic artifacts.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Causality
2'-OH 13.45 - 13.60 Singlet (s)-Primary Anchor: Deshielded by strong intramolecular H-bond with C=O.[1] Disappears if D₂O is added.[1]
4'-OH 10.60 - 10.80Broad (s)-Acidic phenol; shift varies with concentration/solvent.[1]
H-

7.75 - 7.85Doublet (d)15.4 - 15.8 Geometry Check:

Hz confirms trans (E) geometry.[1] (Cis would be 8-10 Hz).[1]
H-6' 7.95 - 8.05Doublet (d)8.8Deshielded by the adjacent carbonyl (ortho effect).[1]
H-

7.60 - 7.70Doublet (d)15.4 - 15.8Part of the enone system; correlates with H-

.[1]
H-2'' 7.35 - 7.45Singlet (d*)~1.8Meta-coupling on Piperonyl ring.[1]
H-6'' 7.20 - 7.30dd8.0, 1.8Ortho/Meta coupling pattern.[1]
H-5'' 6.95 - 7.05Doublet (d)8.0Ortho coupling to H-6''.[1]
H-5' 6.35 - 6.45dd8.8, 2.4Shielded by electron-donating OH groups (Resorcinol ring).[1]
H-3' 6.25 - 6.30Doublet (d)2.4Most shielded aromatic proton (between two OH groups).[1]
-O-CH₂-O- 6.05 - 6.10 Singlet (s)-Identity Check: Characteristic methylenedioxy peak.[1]
Differentiation from Alternatives (Impurities)
  • Unreacted Piperonal: Look for an aldehyde singlet at ~9.8 ppm .[1]

  • Unreacted Resacetophenone: Look for a methyl ketone singlet at ~2.5 ppm .[1]

  • Cis-Isomer (Photo-degradation product): Look for H-

    
    /H-
    
    
    doublets with
    
    
    Hz
    (upfield shift).[1]

13C-NMR & 2D-Correlation

Solvent: DMSO-

Reference:1

The 13C spectrum validates the carbon skeleton.[1] The most critical signal is the Carbonyl (C=O) and the Methylenedioxy carbon.[1]

Carbon TypeShift (

, ppm)
AssignmentMechanistic Insight
C=O (Ketone) 191.5 - 192.5 C-

Conjugated ketone; downfield due to resonance.[1]
C-4' 165.0 - 166.0Ar-C-OHIpso carbon attached to OH (para to ketone).[1]
C-2' 164.0 - 165.0Ar-C-OHIpso carbon attached to OH (ortho to ketone).[1]
C-4'', C-3'' 149.0 - 150.0Ar-C-OOxygenated carbons of the piperonyl ring.[1]
C-

143.0 - 144.0=CHBeta-carbon of enone; deshielded by resonance.[1]
C-6' 132.0 - 133.0Ar-CHOrtho to ketone.
C-

118.0 - 119.0=CHAlpha-carbon.[1]
-O-CH₂-O- 101.5 - 102.0 MethylenedioxyDiagnostic: Unique region for dioxolane ring carbons.[1]
Structural Connectivity (HMBC)

To confirm the linkage between the two rings, Heteronuclear Multiple Bond Correlation (HMBC) is required.[1] The diagram below illustrates the "Long-Range" correlations that prove the structure is intact.

HMBCcluster_legendLegend: HMBC CorrelationsH_betaH-β (Proton)~7.8 ppmC_carbonylC=O (Carbonyl)~192 ppmH_beta->C_carbonyl3J correlation(Links Linker to Ring A)C_1_double_primeC-1'' (Ring B)QuaternaryH_beta->C_1_double_prime3J correlation(Links Linker to Ring B)H_alphaH-α (Proton)~7.6 ppmH_alpha->C_carbonyl2J correlationH_OH2'-OH (Proton)~13.5 ppmH_OH->C_carbonyl3J correlation(Proves ortho placement)C_1_primeC-1' (Ring A)QuaternaryH_OH->C_1_prime2J correlationkeyArrows indicate flow from Proton to Carbonacross 2-3 bonds

Figure 2: Key HMBC correlations. The correlation from H-

1

Solvent Effects & Experimental Considerations

When comparing your product with literature, deviations often arise from solvent choice. This is particularly acute for the 2',4'-Dihydroxy substitution pattern.[1]

The "Solvent Shift" Phenomenon[1]
  • DMSO-

    
     (Standard):  Strong H-bond acceptor. It competes with the intramolecular H-bond, but the 2'-OH...O=C bond is usually strong enough to remain chelated (sharp peak >13 ppm).[1] The 4'-OH will appear as a broad singlet around 10.6 ppm.[1]
    
  • Acetone-

    
    :  Similar to DMSO but more volatile.[1] Shifts may move upfield by 0.1-0.2 ppm.[1]
    
  • Chloroform-

    
     (CDCl₃): Not Recommended.  The compound has poor solubility.[1] Furthermore, without a polar solvent to stabilize the 4'-OH, the peaks may broaden significantly or disappear due to rapid exchange.[1]
    

Protocol Tip: If the 2'-OH peak is not visible at >13 ppm, the sample may be wet (proton exchange with water) or the concentration is too low.[1] Dry the sample under high vacuum and use a fresh ampoule of DMSO-

1

References

  • Claisen-Schmidt Methodology: Patil, C. B., et al. "Synthesis and in vitro biological evaluation of some novel chalcones."[1][2][3] Journal of Chemical and Pharmaceutical Research, 2009, 1(1), 58-63.[1]

  • Spectral Data for Methylenedioxychalcones: Alcantara, A. F. C., et al. "Carbon-13 NMR spectral data of chalcones." Magnetic Resonance in Chemistry, 2010. [1]

  • Resorcinol Ring Shift Assignments: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. [1]

  • General Chalcone NMR Database: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST).[1] Compound No. 644-34-8 (Analogue reference).[1][4] [1]

Comparative Guide: LC-MS Fragmentation Profiling of 2',4'-Dihydroxy-3,4-methylenedioxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of bioactive flavonoids, 2',4'-Dihydroxy-3,4-methylenedioxychalcone (referred to hereafter as Target-Chalcone ) presents a unique analytical challenge. Its structure combines a resorcinol-type A-ring with a piperonyl-type B-ring, creating a fragmentation signature that overlaps significantly with its cyclized isomer, 7-Hydroxy-3',4'-methylenedioxyflavanone .

This guide provides a definitive technical comparison of the Target-Chalcone against its isomeric flavanone alternative. We establish a self-validating LC-MS/MS protocol to distinguish these compounds based on specific Retro-Diels-Alder (RDA) cleavage mechanisms and diagnostic neutral losses unique to the methylenedioxy bridge.

Structural Analysis & Theoretical Fragmentation

Understanding the specific lability of the Target-Chalcone is the prerequisite for accurate detection. Unlike flavanones, chalcones possess an open-chain


-unsaturated ketone system, which dictates their primary fragmentation pathway.
The Molecular Core
  • Formula:

    
    
    
  • Exact Mass: 284.0685 Da

  • Ionization Mode: Negative ESI (

    
     at m/z 283.06) is preferred due to the acidic phenolic hydroxyls on the A-ring.
    
The "Alternative" Comparison

The primary analytical risk is misidentification with its isomer.

FeatureTarget-Chalcone Alternative: Isomeric Flavanone
Structure Open-chain (

-unsaturated)
Closed C-ring (Heterocyclic)
A-Ring 2',4'-Dihydroxy (Resorcinol)7-Hydroxy (Resorcinol)
B-Ring 3,4-Methylenedioxy3',4'-Methylenedioxy
Key Stability Unstable; prone to cyclizationStable ring structure
UV

~340-370 nm (Band I dominant)~280-290 nm (Band II dominant)

Comparative MS Performance & Diagnostics

The following data differentiates the Target-Chalcone from the Flavanone isomer using Q-TOF MS/MS in Negative Mode.

Diagnostic Ion Table[1]
ParameterTarget-Chalcone Isomeric Flavanone Mechanistic Cause
Precursor Ion m/z 283.06m/z 283.06Deprotonation of phenolic OH.
Base Peak (MS2) m/z 135.01 m/z 149.02 Chalcone favors A-ring retention; Flavanone favors B-ring retention via RDA.
RDA Fragment 1 m/z 135 (

)
m/z 135 (

)
Cleavage of C-ring bonds 1 and 3.
RDA Fragment 2 m/z 148 (Neutral Loss)m/z 134 (Neutral Loss)Difference in hydrogenation of the cleavage product.
Diagnostic Loss -30 Da (

)
-42 Da (

)
Critical Differentiator: Methylenedioxy formaldehyde loss vs. C-ring ketene loss.
Sensitivity High (Resonance stabilization)Medium (Steric hindrance)Chalcone anion is more delocalized.
Fragmentation Pathway Analysis

The Target-Chalcone undergoes a specific Retro-Diels-Alder (RDA) cleavage. In negative mode, the charge is retained on the A-ring (resorcinol moiety), yielding a characteristic ion at m/z 135 . Conversely, the methylenedioxy group on the B-ring is susceptible to the loss of formaldehyde (


, 30 Da), a "fingerprint" reaction for methylenedioxy-substituted flavonoids.

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 283 Intermediate RDA Cleavage (C-Ring Fission) Precursor->Intermediate Collision Energy (20-30 eV) LossCH2O Methylenedioxy Cleavage Loss of CH2O (-30 Da) m/z 253 Precursor->LossCH2O Specific MD Cleavage FragA Product Ion A (A-Ring) m/z 135 [C7H3O3]- Intermediate->FragA Major Pathway FragB Product Ion B (B-Ring) m/z 147/148 (Neutral Loss) Intermediate->FragB Minor Pathway

Figure 1: The RDA mechanism splits the molecule at the


-unsaturated bond. The m/z 135 ion is the most stable fragment derived from the dihydroxy-substituted A-ring.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes a "Trap & Verify" step to rule out gas-phase cyclization (a common source of false positives).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Target-Chalcone in 1 mL DMSO (prevent light exposure to avoid isomerization).

  • Working Solution: Dilute to 500 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Control: Prepare the isomeric flavanone (if available) at the same concentration.

LC-MS/MS Conditions (Q-TOF / Orbitrap)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Chalcones elute later than their corresponding flavanones due to the planar, open structure interacting more strongly with C18.

  • Source: ESI Negative Mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both precursor stability and deep fragmentation.

Validation Logic (The "Trap & Verify")

To confirm you are detecting the Chalcone and not the Flavanone:

  • Check Retention Time: The Chalcone must elute after the Flavanone.

  • Check UV Spectrum: Extract the UV spectrum at the peak apex.

    • Chalcone:

      
       > 340 nm (Band I).
      
    • Flavanone:

      
       < 300 nm (Band II).[1]
      
  • Check MS2 Ratio: Calculate the ratio of

    
     to 
    
    
    
    (
    
    
    ).
    • A high ratio indicates the Chalcone (RDA dominant).

Workflow Sample Sample Injection LC LC Separation (C18 Column) Sample->LC UV UV Detection (340-370 nm) LC->UV RT Check MS ESI(-) MS/MS m/z 283 -> Frag UV->MS Band I Confirmed Decision Data Analysis Isomer Check MS->Decision Report Chalcone Report Chalcone Decision->Report Chalcone m/z 135 High + Late RT Report Flavanone Report Flavanone Decision->Report Flavanone m/z 149 High + Early RT

Figure 2: Analytical workflow for differentiating chalcones from flavanones using orthogonal UV and MS data.

References

  • Menezes, J. C., et al. (2013).[2] Electrospray Tandem Mass Spectrometry Analysis of Methylenedioxy Chalcones, Flavanones and Flavones. Rapid Communications in Mass Spectrometry.

  • Fabre, N., et al. (2001).[3] Determination of Flavone, Flavonol, and Flavanone Aglycones by Negative Ion Liquid Chromatography Electrospray Ion Trap Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[4]

  • Zhang, Y., et al. (2018). Characterization of Chemical Constituents of Oxytropis microphylla by UHPLC-Q-TOF-MS. Molecules.

  • Justesen, U., et al. (1998). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by HPLC with mass spectrometric detection. Journal of Chromatography A.

Sources

A Comparative Analysis for Drug Discovery: 2',4'-Dihydroxy-3,4-methylenedioxychalcone and Quercetin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, natural compounds present a vast reservoir of chemical diversity and biological activity. Among these, flavonoids and their derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases. This guide provides an in-depth comparative analysis of two such compounds: the well-characterized flavonol, Quercetin, and a less-explored chalcone, 2',4'-Dihydroxy-3,4-methylenedioxychalcone. While Quercetin serves as a benchmark with its extensive body of research, this analysis aims to position the chalcone as a molecule of interest, warranting further investigation. This document is intended to provide a comprehensive, data-driven comparison to inform preclinical research and drug development strategies.

Physicochemical Properties: A Foundation for Bioavailability and Formulation

The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. A comparative summary of the known and predicted properties of Quercetin and 2',4'-Dihydroxy-3,4-methylenedioxychalcone is presented below. It is important to note that while extensive experimental data is available for Quercetin, the properties for the chalcone are largely predicted due to a lack of published experimental values.

PropertyQuercetin2',4'-Dihydroxy-3,4-methylenedioxychalcone (Predicted)Source(s)
Molecular Formula C₁₅H₁₀O₇C₁₆H₁₂O₅
Molecular Weight 302.24 g/mol 284.26 g/mol
Appearance Yellow crystalline powder-
Melting Point 316 °C-
Boiling Point >600 °C (decomposes)-
Water Solubility 0.17-7.7 µg/mL-
LogP 1.48-

The structural differences, particularly the open-chain nature of the chalcone versus the fused ring system of Quercetin, are expected to significantly influence their solubility, membrane permeability, and metabolic stability. The lower predicted molecular weight of the chalcone may offer advantages in terms of oral bioavailability.

Comparative Biological Activities: Antioxidant, Anti-inflammatory, and Anticancer Potential

The therapeutic promise of both compounds lies in their ability to modulate key cellular processes implicated in various pathologies. This section provides a comparative overview of their antioxidant, anti-inflammatory, and anticancer activities, supported by available experimental data for Quercetin and inferences for the chalcone based on related structures.

Antioxidant Activity

The capacity to neutralize reactive oxygen species (ROS) is a hallmark of many phenolic compounds and is a key mechanism underlying their protective effects.

Quercetin is a potent antioxidant, a property attributed to its multiple hydroxyl groups which can donate hydrogen atoms to scavenge free radicals.[1] Its antioxidant efficacy is well-documented through various in vitro assays.

2',4'-Dihydroxy-3,4-methylenedioxychalcone : While direct experimental data for this specific chalcone is scarce, chalcones, in general, are recognized for their antioxidant properties.[2][3] The presence of two hydroxyl groups on the A-ring of 2',4'-Dihydroxy-3,4-methylenedioxychalcone suggests it likely possesses radical scavenging capabilities. Studies on other 2',4'-dihydroxychalcone derivatives have demonstrated significant antioxidant activity.[4]

Experimental Data Summary: Antioxidant Activity

CompoundAssayIC₅₀ ValueSource(s)
QuercetinDPPH Radical Scavenging0.55 µg/mL[1]
QuercetinDPPH Radical Scavenging19.17 µg/mL[5]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The ability to modulate inflammatory pathways is a critical therapeutic attribute.

Quercetin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[6] It has been shown to modulate signaling pathways including NF-κB.

2',4'-Dihydroxy-3,4-methylenedioxychalcone : Chalcones are known to possess anti-inflammatory properties.[7] The 2',4'-dihydroxy substitution pattern, in particular, has been associated with potent anti-inflammatory effects in other chalcone derivatives through the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[8]

Experimental Data Summary: Anti-inflammatory Activity

CompoundAssayIC₅₀ ValueSource(s)
QuercetinNitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)~20 µM[9]
Anticancer Activity

The modulation of cell proliferation, apoptosis, and signaling pathways involved in cancer progression is a primary focus of modern oncology research.

Quercetin has demonstrated anticancer activity against various cancer cell lines, including breast cancer (MCF-7).[10] Its mechanisms include cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[11][12]

2',4'-Dihydroxy-3,4-methylenedioxychalcone : While data on this specific chalcone is limited, other 2',4'-dihydroxychalcone derivatives have shown promising anticancer activity against MCF-7 cells.[13][14] These compounds have been reported to induce apoptosis and cell cycle arrest.[15] The methylenedioxy group is also a feature found in some natural products with anticancer properties.

Experimental Data Summary: Anticancer Activity against MCF-7 Cells

CompoundAssayIC₅₀ ValueExposure TimeSource(s)
QuercetinMTT Assay37 µM24 h[10]
QuercetinMTT Assay73 µM48 h[16]
2',4'-dihydroxychalcone derivativeMTT Assay8.4–34.3 μMNot Specified[13]

Mechanisms of Action: A Glimpse into Cellular Signaling

Understanding the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and development.

Quercetin is known to interact with a multitude of signaling pathways, including:

  • PI3K/Akt Pathway : Inhibition of this pathway can lead to decreased cell proliferation and survival.[5][11]

  • MAPK Pathway : Modulation of ERK, JNK, and p38 signaling can influence cell growth, differentiation, and apoptosis.[5][11]

  • Wnt/β-catenin Pathway : Inhibition of this pathway is implicated in its anticancer effects.[5][11]

  • p53 Signaling : Activation of p53 can trigger apoptosis in cancer cells.[5]

graph Quercetin_Signaling_Pathways { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Quercetin [label="Quercetin", fillcolor="#4285F4"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#EA4335"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05"]; Wnt_beta_catenin [label="Wnt/β-catenin\nPathway", fillcolor="#34A853"]; p53 [label="p53 Pathway", fillcolor="#5F6368"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Quercetin -- PI3K_Akt [label="Inhibits"]; Quercetin -- MAPK [label="Modulates"]; Quercetin -- Wnt_beta_catenin [label="Inhibits"]; Quercetin -- p53 [label="Activates"]; PI3K_Akt -- Cell_Proliferation [label="Promotes"]; MAPK -- Cell_Proliferation; Wnt_beta_catenin -- Cell_Proliferation; p53 -- Apoptosis [label="Induces"]; PI3K_Akt -- Apoptosis [label="Inhibits"]; }

Caption: Simplified overview of key signaling pathways modulated by Quercetin.

2',4'-Dihydroxy-3,4-methylenedioxychalcone : The signaling pathways affected by this specific chalcone have not been elucidated. However, chalcones, as a class of compounds, are known to modulate several of the same pathways as Quercetin, including the MAPK and PI3K/Akt pathways.[1][17][18] The α,β-unsaturated ketone moiety characteristic of chalcones is a key structural feature responsible for their biological activity, often acting as a Michael acceptor to interact with cellular nucleophiles, including cysteine residues in key signaling proteins.

graph Chalcone_Signaling_Pathways { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Chalcone [label="Chalcone\n(α,β-unsaturated ketone)", fillcolor="#4285F4"]; MAPK_Pathway [label="MAPK Pathway", fillcolor="#FBBC05"]; PI3K_Akt_Pathway [label="PI3K/Akt Pathway", fillcolor="#EA4335"]; NF_kB_Pathway [label="NF-κB Pathway", fillcolor="#34A853"]; Cellular_Effects [label="Cell Proliferation,\nApoptosis, Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Chalcone -- MAPK_Pathway [label="Modulates"]; Chalcone -- PI3K_Akt_Pathway [label="Modulates"]; Chalcone -- NF_kB_Pathway [label="Inhibits"]; MAPK_Pathway -- Cellular_Effects; PI3K_Akt_Pathway -- Cellular_Effects; NF_kB_Pathway -- Cellular_Effects; }

Caption: General signaling pathways known to be modulated by chalcones.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and direct comparison, this section provides standardized, step-by-step protocols for the key in vitro assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.[10][19][20][21]

graph DPPH_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Solutions [label="Prepare DPPH Solution\n(e.g., 0.1 mM in methanol) and\nTest Compound Dilutions"]; Mix [label="Mix Test Compound\nwith DPPH Solution"]; Incubate [label="Incubate in the Dark\n(e.g., 30 minutes at room temperature)"]; Measure_Absorbance [label="Measure Absorbance\n(e.g., at 517 nm)"]; Calculate [label="Calculate % Inhibition and IC₅₀"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Solutions; Prepare_Solutions -> Mix; Mix -> Incubate; Incubate -> Measure_Absorbance; Measure_Absorbance -> Calculate; Calculate -> End; }

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

    • Prepare a series of dilutions of the test compound (Quercetin or chalcone) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound or standard to the wells.

    • Add the DPPH solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

  • Incubation:

    • Incubate the microplate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production.[9][22][23][24][25]

graph Griess_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Culture Macrophages (e.g., RAW 264.7)\nand Seed in a 96-well Plate"]; Treatment [label="Treat Cells with Test Compound and\nStimulate with LPS (e.g., 1 µg/mL)"]; Incubate_Cells [label="Incubate for a Defined Period\n(e.g., 24 hours)"]; Collect_Supernatant [label="Collect Cell Culture Supernatant"]; Griess_Reaction [label="Mix Supernatant with Griess Reagent"]; Incubate_Reaction [label="Incubate at Room Temperature\n(e.g., 10-15 minutes)"]; Measure_Absorbance [label="Measure Absorbance\n(e.g., at 540 nm)"]; Calculate [label="Calculate Nitrite Concentration and % Inhibition"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> Treatment; Treatment -> Incubate_Cells; Incubate_Cells -> Collect_Supernatant; Collect_Supernatant -> Griess_Reaction; Griess_Reaction -> Incubate_Reaction; Incubate_Reaction -> Measure_Absorbance; Measure_Absorbance -> Calculate; Calculate -> End; }

Caption: Workflow for the Griess assay for nitric oxide inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production. Include untreated and LPS-only controls.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 24 hours) to allow for NO production.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation:

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[26][27][28][29]

graph MTT_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed Cancer Cells (e.g., MCF-7)\nin a 96-well Plate"]; Treatment [label="Treat Cells with Various Concentrations\nof the Test Compound"]; Incubate_Cells [label="Incubate for a Defined Period\n(e.g., 24, 48, or 72 hours)"]; Add_MTT [label="Add MTT Reagent to Each Well"]; Incubate_MTT [label="Incubate to Allow Formazan Crystal Formation"]; Solubilize [label="Add Solubilizing Agent (e.g., DMSO)\nto Dissolve Formazan Crystals"]; Measure_Absorbance [label="Measure Absorbance\n(e.g., at 570 nm)"]; Calculate [label="Calculate % Cell Viability and IC₅₀"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Seeding; Cell_Seeding -> Treatment; Treatment -> Incubate_Cells; Incubate_Cells -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Calculate; Calculate -> End; }

Caption: Workflow for the MTT assay for anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubation:

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This comparative analysis underscores the well-established multifaceted biological activities of Quercetin, positioning it as a valuable benchmark in natural product research. The available data on Quercetin provides a robust foundation for understanding its therapeutic potential.

Future research should prioritize the synthesis and in-depth biological evaluation of 2',4'-Dihydroxy-3,4-methylenedioxychalcone. Direct comparative studies with Quercetin, utilizing the standardized protocols outlined in this guide, would be invaluable in elucidating its relative potency and potential as a novel therapeutic agent. Elucidating its mechanism of action and identifying its molecular targets will be crucial next steps in its journey from a promising chemical entity to a potential clinical candidate.

References

  • Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells. (n.d.). Retrieved February 14, 2026, from [Link]

  • The most important signaling pathways are affected by Quercetin during... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The most important signalling pathways affected by quercetin during... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells. (2015, October 22). NCBI. Retrieved February 14, 2026, from [Link]

  • Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. (n.d.). Retrieved February 14, 2026, from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo. Retrieved February 14, 2026, from [Link]

  • Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets. (2022, August 15). NCBI. Retrieved February 14, 2026, from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved February 14, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Effect of chalcones on selected signaling pathways. Mechanism of... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations. (2025, March 18). NCBI. Retrieved February 14, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 14, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NCBI. Retrieved February 14, 2026, from [Link]

  • Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 14, 2026, from [Link]

  • Ultrasound Assisted Synthesis and Cytotoxicity Evaluation of known 2',4'-dihydroxychalcone derivatives against cancer Cell Lines. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • A Review of Experimental Studies on Natural Chalcone-Based Therapeutic Targeting of Genes and Signaling Pathways in Type 2 Diabetes Complications. (2024, July 18). PubMed. Retrieved February 14, 2026, from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved February 14, 2026, from [Link]

  • Mean (± standard deviation) IC 50 values of anti- inflammatory activity of crude extracts of H. zeyheri compared to their respective positive controls. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Signaling pathways and proteins targeted by antidiabetic chalcones. (2025, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Dihydrochalcones: evaluation as novel radical scavenging antioxidants. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway. (2018, August 25). PubMed. Retrieved February 14, 2026, from [Link]

  • The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). NCBI. Retrieved February 14, 2026, from [Link]

  • The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020, June 2). NCBI. Retrieved February 14, 2026, from [Link]

  • Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? (2013, February 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and anti-inflammatory effect of chalcones and related compounds. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (n.d.). Molekul. Retrieved February 14, 2026, from [Link]

  • Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. (2024, June 14). NCBI. Retrieved February 14, 2026, from [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (n.d.). Journal of Advanced Scientific Research. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. (2014, May 7). NCBI. Retrieved February 14, 2026, from [Link]

  • An optimized method for synthesis of 2'hydroxy chalcone. (n.d.). Asian Journal of Research in Chemistry. Retrieved February 14, 2026, from [Link]

  • 2',4'-Dihydroxy-4-methoxychalcone. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • 2′, 4′-dihydroxy-3′-methoxychalcone. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

A Comparative Guide to the Biological Performance of 2',4'-Dihydroxy-3,4-methylenedioxychalcone and Other Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Chalcone Scaffold

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core structure, are a prominent class of flavonoids that serve as biosynthetic precursors to other flavonoids in plants.[1][2] Their relatively simple and synthetically accessible framework has made them a "privileged structure" in medicinal chemistry, attracting significant interest for the development of novel therapeutic agents.[1] The biological versatility of chalcone derivatives is vast, with demonstrated activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] This guide provides a comprehensive benchmark of 2',4'-dihydroxy-3,4-methylenedioxychalcone against other notable chalcone derivatives, offering insights for researchers and drug development professionals.

At the heart of chalcones' broad bioactivity is their α,β-unsaturated carbonyl system, which can readily participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity allows chalcones to modulate the function of various enzymes and transcription factors involved in disease pathogenesis. The specific biological effects of a chalcone derivative are intricately linked to the substitution patterns on its two aromatic rings (Ring A and Ring B). This guide will delve into the influence of these substitutions on the anticancer, anti-inflammatory, and antioxidant properties of chalcones.

Focus Compound: 2',4'-Dihydroxy-3,4-methylenedioxychalcone

The subject of our focus, 2',4'-dihydroxy-3,4-methylenedioxychalcone, possesses a unique combination of functional groups that are predicted to confer significant biological activity. The 2',4'-dihydroxy substitution on Ring A is a common feature in many biologically active chalcones and is known to contribute to their antioxidant and anticancer properties.[5][6] The 3,4-methylenedioxy group on Ring B is also found in a number of natural and synthetic compounds with demonstrated pharmacological effects. While direct experimental data for this specific chalcone is limited in publicly available literature, we can infer its potential performance by examining structurally related compounds.

Performance Benchmarking: A Multi-faceted Comparison

To provide a robust benchmark, we will compare the anticipated performance of 2',4'-dihydroxy-3,4-methylenedioxychalcone against two well-characterized and potent chalcone derivatives: Licochalcone A and Xanthohumol . We will also consider data from other chalcones bearing either the 2',4'-dihydroxy or the 3,4-methylenedioxy moiety to understand the contribution of each structural feature. The comparison will be based on three key therapeutic areas: anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity: Cytotoxicity Against Cancer Cell Lines

Chalcone derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7][8] The cytotoxicity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells and provides an IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Cytotoxicity Data (IC50 Values in µM)

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
Licochalcone A SKOV3 (Ovarian)19.22[9]
PC-3 (Prostate)~25[4]
22Rv1 (Prostate)15.73[10]
Xanthohumol HCT-15 (Colon)3.6[1]
MDA-MB-231 (Breast)6.7[1]
B16F10 (Melanoma)18.5[11]
2',4'-Dihydroxy-3-methoxychalcone HeLa (Cervical)12.80[5]
WiDr (Colon)19.57[5]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone SMMC-7721 (Hepatoma)32.3[12]
PANC-1 (Pancreatic)10.5[13]

Analysis and Structure-Activity Relationship (SAR) Insights:

The presence of hydroxyl groups, particularly at the 2' and 4' positions of Ring A, is often associated with potent anticancer activity.[5] For instance, 2',4'-dihydroxy-3-methoxychalcone demonstrates significant cytotoxicity against HeLa and WiDr cancer cell lines.[5] The methylenedioxy group on Ring B is also a feature of some anticancer compounds. While direct data for our focus compound is unavailable, the combination of these two pharmacophores suggests a strong potential for cytotoxic activity. The benchmark compounds, Licochalcone A and Xanthohumol, consistently exhibit low micromolar IC50 values across a range of cancer cell lines, setting a high bar for anticancer efficacy.

Proposed Anticancer Signaling Pathway Modulation by Chalcones

Chalcone Chalcone Derivatives ROS ↑ ROS Production Chalcone->ROS PI3K PI3K/Akt Pathway Chalcone->PI3K Inhibition NFkB NF-κB Pathway Chalcone->NFkB Inhibition CellCycle Cell Cycle Arrest (G2/M Phase) Chalcone->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation PI3K->Proliferation NFkB->Proliferation CellCycle->Proliferation

Modulation of key signaling pathways by chalcones leading to anticancer effects.
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Chalcones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory signaling pathways such as NF-κB.[14][15]

Comparative Anti-inflammatory Activity Data (IC50 Values)

Chalcone DerivativeAssayIC50Reference
Licochalcone A PGE2 production (COX-2)15.0 nM[3][16]
ORAI1 channel inhibition2.97 µM[17]
Kv1.3 channel inhibition0.83 µM[17]
Xanthohumol COX-1 Inhibition16.6 µM[2]
COX-2 Inhibition41.5 µM[2]
2',4'-Dihydroxy-3',4',6'-trimethoxychalcone NO Production-[12]

Analysis and Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of chalcones is significantly influenced by their substitution patterns. Hydroxyl and methoxy groups are known to play a crucial role.[18] Licochalcone A is a particularly potent anti-inflammatory agent, with a remarkable IC50 of 15.0 nM for the inhibition of COX-2-mediated PGE2 production.[3][16] Xanthohumol also exhibits inhibitory effects on both COX-1 and COX-2.[2] The 2',4'-dihydroxy substitution in our focus compound is a favorable feature for anti-inflammatory activity. While specific data is lacking, its structural similarity to other anti-inflammatory chalcones suggests it likely modulates key inflammatory pathways.

Chalcone-Mediated Inhibition of the NF-κB Inflammatory Pathway

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB->Genes Inflammation Inflammation Genes->Inflammation Chalcone Chalcone Derivatives Chalcone->IKK Inhibition

Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Antioxidant Activity: Radical Scavenging Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Chalcones, particularly those with hydroxyl substitutions, are effective antioxidants.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of compounds, with a lower IC50 value indicating higher activity.

Comparative Antioxidant Activity Data (DPPH Radical Scavenging)

Chalcone DerivativeIC50 (µg/mL)Reference
Licochalcone A Scavenged 77.92% of free radicals at 197.1 µM[19]
Xanthohumol Potent antioxidant, scavenges ROS[18]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 3.39
2',4'-dihydroxychalcone derivatives Generally show good antioxidant activity[6]

Analysis and Structure-Activity Relationship (SAR) Insights:

The antioxidant activity of chalcones is strongly correlated with the presence and position of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to stabilize free radicals.[9][18] The 2',4'-dihydroxy substitution on Ring A of our focus compound is a key structural feature that suggests significant antioxidant potential. Studies on various 2',4'-dihydroxychalcone derivatives have consistently shown their ability to scavenge free radicals.[6] The 3,4-methylenedioxy group may also contribute to the overall antioxidant profile. While a direct IC50 value for our target compound is not available, its structure strongly suggests it would be an effective antioxidant.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the key assays discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for Cytotoxicity Assay

Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Chalcone Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure Absorbance at ~570nm Add_Solubilizer->Measure Analyze Calculate % Viability and IC50 Value Measure->Analyze

General workflow for performing an MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assessment: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., Cayman Chemical, Assay Genie).

  • Inhibitor Preparation: Dissolve the chalcone derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the chalcone derivative at various concentrations. Include a no-enzyme control, a vehicle control, and a positive control inhibitor (e.g., celecoxib).

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Antioxidant Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).

  • Sample Preparation: Prepare serial dilutions of the chalcone derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the chalcone derivatives. Include a blank (methanol only) and a control (DPPH solution in methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

While direct experimental data for 2',4'-dihydroxy-3,4-methylenedioxychalcone is not yet widely available, a comprehensive analysis of its structural features and comparison with well-characterized chalcone derivatives provides a strong rationale for its potential as a potent anticancer, anti-inflammatory, and antioxidant agent. The presence of the 2',4'-dihydroxy substitution pattern is a key indicator of significant biological activity.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other novel chalcone derivatives. The provided experimental protocols offer a standardized approach for in vitro evaluation, enabling robust and reproducible data generation. Further investigation, including the synthesis and comprehensive biological testing of 2',4'-dihydroxy-3,4-methylenedioxychalcone, is warranted to fully elucidate its pharmacological profile and potential for clinical development. The continued exploration of the vast chemical space of chalcones holds great promise for the discovery of next-generation therapeutics.

References

  • Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. (n.d.). Retrieved from [Link]

  • Study on the Relationship between the Structure and Antioxidant Activities of Chalcones. (2025, August 9). Retrieved from [Link]

  • Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes. (n.d.). PMC. Retrieved from [Link]

  • Anticancer Activity of Xanthohumol. (2018, May 22). Frontiers in Pharmacology. Retrieved from [Link]

  • Cancer Chemopreventive Activity of Xanthohumol, a Natural Product Derived from Hop. (2002, September 1). Cancer Research. Retrieved from [Link]

  • Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And. (n.d.). AIP Publishing. Retrieved from [Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (2021, May 8). MDPI. Retrieved from [Link]

  • Licochalcone A, a licorice flavonoid: antioxidant, cytotoxic, genotoxic, and chemopreventive potential. (2020, September 4). Taylor & Francis Online. Retrieved from [Link]

  • Inhibition by licochalcone A, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts. (2005, December 15). PubMed. Retrieved from [Link]

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (2025, June 6). MDPI. Retrieved from [Link]

  • Quantitative Structure–Cytotoxicity Relationship of Chalcones. (2017, March 15). Anticancer Research. Retrieved from [Link]

  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (n.d.). Retrieved from [Link]

  • Advances in Chalcones with Anticancer Activities. (2014, July 29). Ingenta Connect. Retrieved from [Link]

  • Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. (2009, November 26). PubMed. Retrieved from [Link]

  • Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells. (2024, December 20). MDPI. Retrieved from [Link]

  • Inhibition by licochalcone A, a novel flavonoid isolated from liquorice root, of IL-1β-induced PGE 2 production in human skin fibroblasts. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship studies on chalcone derivatives. (n.d.). Sci-Hub. Retrieved from [Link]

  • Chalcones: A review on synthesis and pharmacological activities. (2021, February 11). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. (2025, August 6). ResearchGate. Retrieved from [Link]

  • In-vitro evaluation of selected chalcones for antioxidant activity. (2008, October 4). Taylor & Francis Online. Retrieved from [Link]

  • Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. (2024, July 19). MDPI. Retrieved from [Link]

  • Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells. (2022, July 19). PMC. Retrieved from [Link]

  • Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. (n.d.). JOCPR. Retrieved from [Link]

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022, November 29). GSC Online Press. Retrieved from [Link]

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]

  • SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Synthesis of Biologically Active Substituted Chalcones. (n.d.). ScholarWorks at WMU. Retrieved from [Link]

  • 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. (2018, February 15). PubMed. Retrieved from [Link]

  • Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. (n.d.). Retrieved from [Link]

  • Structure and inhibitory activity of chalcone derivatives 1-17. IC 50... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and anti-inflammatory effect of chalcones and related compounds. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of chalcone derivatives. (n.d.). PubMed. Retrieved from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023, December 24). MDPI. Retrieved from [Link]

  • The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. (2019, July 11). MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2',4'-Dihydroxy-3,4-methylenedioxychalcone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 2',4'-Dihydroxy-3,4-methylenedioxychalcone. As a research chemical, comprehensive hazard data for this specific chalcone derivative may not be fully available. Therefore, this guide is founded on the principles of prudent laboratory practice, treating the compound as potentially hazardous and adhering to established protocols for similar chemical structures. The procedures outlined are designed to protect laboratory personnel, the community, and the environment. All personnel must consult their institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations, as these can vary.[1][2]

Foundational Principles of Chemical Waste Management

The proper disposal of laboratory chemicals is not merely a procedural task but a cornerstone of a robust safety culture. The core principle is the containment and segregation of chemical waste at its point of generation.[2] Improper disposal, such as discarding chemicals in the regular trash or pouring them down the drain, is prohibited and can lead to environmental contamination and significant regulatory penalties.[1][3] All chemical waste, including 2',4'-Dihydroxy-3,4-methylenedioxychalcone, must be managed as hazardous waste unless explicitly determined otherwise by a qualified EHS professional.[3]

Immediate Safety & Handling for Disposal

Prior to initiating any disposal procedures, it is crucial to handle 2',4'-Dihydroxy-3,4-methylenedioxychalcone with appropriate safety measures to mitigate potential exposure.

Engineering Controls

Always handle the compound in a well-ventilated area. A certified chemical fume hood is required for any operation that could generate dust or aerosols, such as transferring the solid or preparing solutions for disposal.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2',4'-Dihydroxy-3,4-methylenedioxychalcone for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.Protects against splashes of solutions or accidental contact with solid particles.[4][5]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).Prevents skin contact. Given the lack of specific data, dermal absorption is a potential route of exposure.[4][5]
Body Protection A laboratory coat.Prevents contamination of personal clothing and skin.[4]
Respiratory A NIOSH-approved respirator may be necessary if dust generation is likely.Consult with your institution's EHS for specific guidance on respiratory protection.[4][5]

Step-by-Step Disposal Protocol

The disposal of 2',4'-Dihydroxy-3,4-methylenedioxychalcone must be conducted in a systematic manner to ensure safety and compliance.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[6]

  • Solid Waste: Collect pure 2',4'-Dihydroxy-3,4-methylenedioxychalcone, and any lab materials grossly contaminated with it (e.g., weighing paper, contaminated gloves), in a designated solid waste container.

  • Liquid Waste: If the chalcone is in a solvent, it should be collected in a liquid waste container designated for non-halogenated or halogenated organic solvents, as appropriate. Do not mix incompatible waste streams. For instance, keep acidic waste separate from basic waste.[7]

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount.

  • Container Choice: Use a container that is in good condition, free from leaks, and chemically compatible with the chalcone and any solvents.[2] For solid waste, a sealable polyethylene bag or a wide-mouthed plastic container is often suitable. For liquid waste, glass or appropriate plastic solvent bottles should be used.

  • Labeling: As soon as the first particle of waste is added, the container must be labeled.[2] The label should clearly state:

    • The words "HAZARDOUS WASTE"[2]

    • The full chemical name: "2',4'-Dihydroxy-3,4-methylenedioxychalcone" (avoid formulas or abbreviations)[2]

    • The approximate quantity or concentration of the chalcone.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in the laboratory at or near the point of generation.[2]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[2][3] Do not leave funnels in open containers.[2]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to control any potential leaks.[3]

  • Storage Location: Keep the waste storage area clean and uncluttered. Ensure that incompatible waste containers are physically separated.[1]

Step 4: Arranging for Disposal

Laboratory personnel are responsible for ensuring that waste is picked up in a timely manner.

  • Contact EHS: When the waste container is approximately 90% full, or in accordance with your institution's guidelines, contact your EHS office to schedule a waste pickup.[2]

  • Do Not Transport: Do not transport hazardous waste across public areas. Trained EHS personnel will collect the waste directly from your laboratory.[3]

Spill Management

In the event of a spill, the response will depend on the size and nature of the spill.

  • Minor Spill (Solid): If a small amount of solid 2',4'-Dihydroxy-3,4-methylenedioxychalcone is spilled, and you have been trained to handle it, you can clean it up.

    • Ensure you are wearing the appropriate PPE.

    • Gently sweep the solid material into a dustpan to avoid creating airborne dust.

    • Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill or Liquid Spill: For larger spills or any spill involving a solvent, evacuate the area immediately and contact your institution's EHS or emergency response team for assistance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2',4'-Dihydroxy-3,4-methylenedioxychalcone.

DisposalWorkflow cluster_spill Emergency Procedure start Start: Generation of 2',4'-Dihydroxy-3,4-methylenedioxychalcone Waste identify_state Identify Physical State of Waste start->identify_state solid_waste Solid Waste (Pure compound, contaminated items) identify_state->solid_waste Solid liquid_waste Liquid Waste (Chalcone in solvent) identify_state->liquid_waste Liquid select_container_solid Select & Label Compatible Solid Waste Container solid_waste->select_container_solid select_container_liquid Select & Label Compatible Liquid Waste Container (Halogenated vs. Non-halogenated) liquid_waste->select_container_liquid accumulate_waste Accumulate Waste in Designated Satellite Area with Secondary Containment select_container_solid->accumulate_waste select_container_liquid->accumulate_waste container_full Is Container >90% Full? accumulate_waste->container_full container_full->accumulate_waste No schedule_pickup Contact EHS for Hazardous Waste Pickup container_full->schedule_pickup Yes end End: Compliant Disposal schedule_pickup->end spill Spill Occurs minor_spill Minor Spill: Clean up per protocol spill->minor_spill Minor major_spill Major Spill: Evacuate & Call EHS spill->major_spill Major minor_spill->accumulate_waste Contain waste

Caption: Disposal decision workflow for 2',4'-Dihydroxy-3,4-methylenedioxychalcone.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Proper Disposal of 2',4'-Dihydroxy-3',6'-dimethoxychalcone: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.